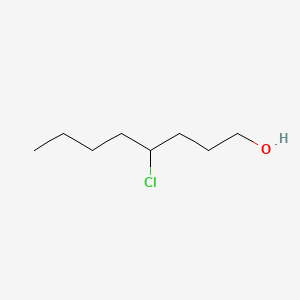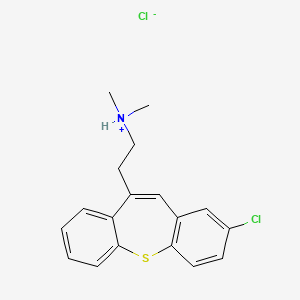
Zinc diacetate, ammoniate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc diacetate, ammoniate is a chemical compound with the molecular formula C2H7NO2Zn. It is also known as zinc acetate ammoniate. This compound is a coordination complex where zinc is coordinated with acetate and ammonia ligands. It is commonly used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc diacetate, ammoniate can be synthesized through a simple precipitation method. One common route involves reacting zinc acetate dihydrate with ammonium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Zn(CH3COO)2⋅2H2O+NH4OH→Zn(CH3COO)2⋅NH3+2H2O
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where zinc acetate and ammonium hydroxide are mixed under controlled temperature and pH conditions. The resulting product is then purified and dried to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Zinc diacetate, ammoniate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield elemental zinc.
Substitution: The acetate and ammonia ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like chloride, nitrate, or sulfate.
Major Products Formed
Oxidation: Zinc oxide (ZnO)
Reduction: Elemental zinc (Zn)
Substitution: Various zinc coordination complexes depending on the ligands used.
Aplicaciones Científicas De Investigación
Zinc diacetate, ammoniate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of zinc oxide nanoparticles, which have applications in catalysis and materials science.
Biology: It is used in the preparation of zinc-containing enzymes and proteins for biochemical studies.
Medicine: this compound is used in the formulation of zinc supplements and medications for treating zinc deficiency.
Industry: It is used in the production of polymers, coatings, and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of zinc diacetate, ammoniate involves its ability to release zinc ions (Zn²⁺) in solution. These zinc ions can interact with various molecular targets and pathways, including:
Catalytic Role: Zinc ions act as cofactors for many enzymes, facilitating catalytic reactions.
Structural Role: Zinc ions stabilize the structure of proteins and nucleic acids.
Regulatory Role: Zinc ions play a role in signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Zinc acetate: Similar in structure but lacks the ammonia ligand.
Zinc chloride: Another zinc coordination compound with chloride ligands.
Zinc sulfate: A zinc compound with sulfate ligands.
Uniqueness
Zinc diacetate, ammoniate is unique due to the presence of both acetate and ammonia ligands, which confer distinct chemical properties and reactivity compared to other zinc compounds. Its ability to release zinc ions in a controlled manner makes it valuable in various applications.
Propiedades
Número CAS |
68213-77-4 |
|---|---|
Fórmula molecular |
C4H10NO4Zn+ |
Peso molecular |
201.5 g/mol |
Nombre IUPAC |
azanium;zinc;diacetate |
InChI |
InChI=1S/2C2H4O2.H3N.Zn/c2*1-2(3)4;;/h2*1H3,(H,3,4);1H3;/q;;;+2/p-1 |
Clave InChI |
OELBWGDMKHUKCU-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].[NH4+].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)
![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)
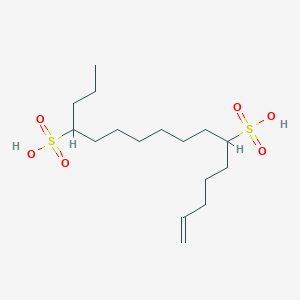
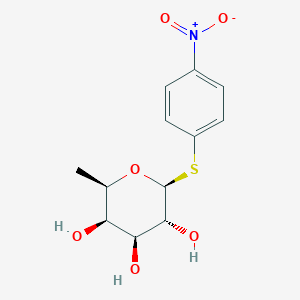

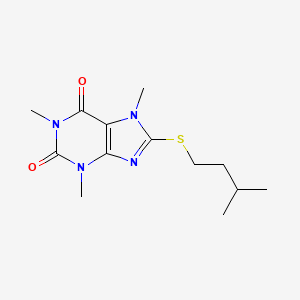

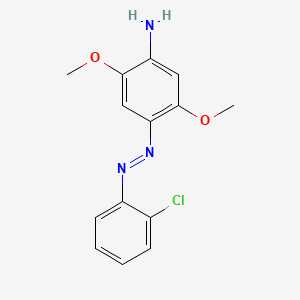

![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
